Compound Description: This class of compounds, represented by structures VI-XIV in the research, features a 3,4-pyridinedicarboximide moiety connected to various alkyl or hydroxyalkyl substituted piperazine rings. The piperazine ring is further substituted with a 4-phenyl-2-pyrimidinyl group. These compounds were investigated for their central nervous system depressant activity. []
Relevance: While sharing the 4-phenyl-2-pyrimidinyl substituent with the target compound, 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline, these compounds differ in their core structure. Instead of a 1,2,3,4-tetrahydroisoquinoline core, they possess a piperazine ring linked to a 3,4-pyridinedicarboximide moiety. This difference highlights the structural diversity explored within the research while maintaining a specific substituent for potential biological activity. []
Compound Description: This compound represents a chiral tetrahydroisoquinoline derivative synthesized from (+)-(S)-2-methylamino-1-phenylethanol (halostachine). The synthesis utilized a stereoselective acid-promoted cyclization reaction. [, ]
Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline. The differences lie in the substituents. This compound exhibits variations in the 2-, 4-, 6-, and 7- positions compared to the target compound, illustrating the exploration of substituent effects on the tetrahydroisoquinoline scaffold. [, ]
Compound Description: This compound, another chiral tetrahydroisoquinoline derivative, was synthesized through a diastereoselective approach involving the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. []
Compound Description: Nomifensine, an antidepressant drug withdrawn due to toxicity concerns, is a 1,2,3,4-tetrahydroisoquinoline derivative with amino, methyl, and phenyl substituents. Research demonstrated its metabolism involves bioactivation pathways leading to reactive intermediates, highlighting potential toxicity mechanisms. []
Relevance: Both nomifensine and 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline belong to the 1,2,3,4-tetrahydroisoquinoline class of compounds. The presence of different substituents (amino and methyl groups in nomifensine compared to the 4-phenyl-2-pyrimidinyl group in the target) on the core structure underscores the impact of substituent modifications on the biological activity and safety profiles of these compounds. []
Compound Description: PI-OH acts as a potentiator of sympathomimetic amines and was studied for its effects on the rat anococcygeus muscle, demonstrating more potent activity than cocaine in potentiating noradrenaline responses. []
Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the presence of a hydroxyl group at the 4-position and a methyl group at the 2-position in PI-OH, compared to the 4-phenyl-2-pyrimidinyl substituent in the target compound. This comparison highlights the diverse pharmacological activities achievable by modifying the substituents on the tetrahydroisoquinoline scaffold. []
Compound Description: This compound is a chiral tetrahydroisoquinoline derivative whose absolute configuration was confirmed by X-ray crystallography, revealing specific orientations of the hydroxymethyl and phenyl groups. []
Relevance: This compound and 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline share the fundamental 1,2,3,4-tetrahydroisoquinoline structural motif. The differences lie in the substituents at various positions. Notably, this compound features a hydroxymethyl group at the 3-position, an o-toluoyl group at the 2-position, and lacks substitutions at the 6- and 7-positions, further demonstrating the broad range of substituents incorporated into this class of compounds. []
Compound Description: This compound, a tetrahydroisoquinoline derivative, has been analyzed via X-ray crystallography, revealing conformational differences between two independent molecules within the asymmetric unit. []
Compound Description: This compound was subjected to charge density analysis using high-resolution X-ray diffraction data. The study investigated weak intermolecular interactions, including an unusual C-F...F-C interaction. []
Compound Description: This compound was obtained through the photochemical reaction of N-isopropyl-N-[(E)-2-phenylpropenyl]thiobenzamide. Interestingly, recrystallization of this compound led to spontaneous resolution, indicating its existence as enantiomers. []
Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline. The key structural difference lies in the substituents. This compound has an isopropyl group at the 2-position, a methyl and a phenyl group at the 4-position, and a thione group at the 1-position, whereas the target compound has a 2-(4-phenyl-2-pyrimidinyl) group. This comparison showcases the diverse array of substituents that can be incorporated into the tetrahydroisoquinoline scaffold, influencing its chemical and physical properties. []
Compound Description: These compounds were synthesized using an environmentally friendly catalyst and exhibited antifungal activity against various fungal species. []
Relevance: These derivatives, with a sulfonyl group attached to the nitrogen of the tetrahydroisoquinoline ring, highlight a distinct substitution pattern compared to 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline. This variation in the core structure emphasizes the exploration of different functionalities for potentially enhancing specific biological activities within the tetrahydroisoquinoline class. []
Compound Description: This compound features a complex structure with multiple substituents attached to the 1,2,3,4-tetrahydroisoquinoline core, including a benzyl group at the 2-position, a furan-3-yl group at the 3-position, methoxy groups at the 6- and 7-positions, and a (2-phenyl-1H-inden-1-ylidene) group at the 4-position. This compound was synthesized and studied for its antibacterial activity. []
Compound Description: These compounds were investigated as potential σ2 receptor brain PET tracers. []
Relevance: These compounds and 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline core structure, highlighting the significance of this scaffold in medicinal chemistry. The variations in the substituents, specifically at the 2-position with a [4-(4-methoxyphenyl)butan-2-yl] group in these compounds compared to the 2-(4-phenyl-2-pyrimidinyl) group in the target, underscores the role of substituent modifications in achieving selective binding to specific biological targets. []
6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline (14a) and 7,8-dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine (14b)
Compound Description: These compounds were synthesized via a Pummerer reaction, highlighting a specific synthetic approach towards substituted tetrahydroisoquinoline and benzazepine derivatives. [, ]
Relevance: Compound 14a (6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline) shares the 1,2,3,4-tetrahydroisoquinoline core and a phenyl substituent with 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the phenyl substituent's position, being at the 3-position in 14a and part of a larger substituent at the 2-position in the target compound. This difference highlights the subtle yet significant impact of substituent positioning on the properties of these compounds. [, ]
Compound Description: This compound was designed as a conformationally restricted analogue of quinuclidin-3-yl benzhydrylcarbamate (8) and displayed potent and selective antagonism towards the M3 muscarinic receptor. []
Relevance: This compound and 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline core structure, further demonstrating its relevance in medicinal chemistry. The significant difference lies in the substituents. This compound incorporates a quinuclidine moiety linked through a carboxylate group at the 2-position, while the target compound has a 2-(4-phenyl-2-pyrimidinyl) group. This difference emphasizes the structural diversity explored for targeting specific receptors and achieving desired pharmacological profiles within the tetrahydroisoquinoline class of compounds. []
Compound Description: This series of compounds, containing a tetrahydroisoquinoline moiety linked to an oxazole ring, was synthesized and evaluated for anticancer activity against human prostate and epidermoid carcinoma cell lines. []
Relevance: These compounds and 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline structural motif. The difference lies in the larger, more complex substituent attached to the tetrahydroisoquinoline nitrogen in this series compared to the 2-(4-phenyl-2-pyrimidinyl) group in the target compound. This variation in substitution patterns highlights the exploration of different structural features for potential anticancer activity. []
Compound Description: This compound showed potent inhibitory activity against deoxyribonuclease I (DNase I), suggesting its potential as a lead compound for developing new DNase I inhibitors. []
Relevance: This compound and 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline core structure. The key distinction lies in the substituent at the 1-position. This compound has a propan-2-one group, while the target compound has a hydrogen atom. This difference highlights the impact of substituent modifications on the biological activity of tetrahydroisoquinoline derivatives. []
Compound Description: This compound, characterized by X-ray crystallography, exists as a pure diastereomer despite being crystallized from a racemic mixture. []
Relevance: This compound and 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline belong to the same chemical class, sharing the 1,2,3,4-tetrahydroisoquinoline core structure. The differences lie in the substituents and the presence of a carbonyl group at the 1-position in this compound, indicating the exploration of structural diversity within the tetrahydroisoquinoline scaffold. []
Compound Description: These compounds were investigated for their activity as selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonists. []
Relevance: These compounds share the core 1,2,3,4-tetrahydroisoquinoline structure with 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline. The presence of a tetrazolyl group at the 6-position and various substituents at the 2- and 7-positions in these compounds highlights the structural diversity explored for modulating PPARγ activity within the tetrahydroisoquinoline class. []
Compound Description: These compounds were investigated for their antimalarial activity. []
Relevance: These compounds share the 1,2,3,4-tetrahydroisoquinoline core with 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline, emphasizing the importance of this scaffold in medicinal chemistry. The presence of a carboxamide group at the 4-position, a heteroaryl group at the 3-position, and various alkyl and phenyl substituents in these compounds, compared to the 2-(4-phenyl-2-pyrimidinyl) group in the target compound, highlights the diverse chemical space explored for developing novel antimalarial agents. []
Compound Description: This chiral tetrahydroisoquinoline derivative, characterized by X-ray crystallography, represents a precursor for synthesizing novel chiral catalysts. []
Relevance: This compound and 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline core structure, highlighting the significance of this scaffold in various chemical applications. The presence of a benzyl group at the 2-position, a carboxylate group at the 3-position, and methoxy groups at the 6- and 7-positions, compared to the 2-(4-phenyl-2-pyrimidinyl) group in the target compound, showcases the structural diversity and potential for further functionalization within this class of compounds. []
Compound Description: The crystal structure of this compound was determined by X-ray crystallography. []
Relevance: This compound and 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline core structure, further emphasizing its significance in various chemical applications. The structural differences, particularly the presence of a benzhydrylcarbamoyl group at the 3-position, a benzyl group at the 2-position, methoxy groups at the 6- and 7-positions, and an oxide group on the nitrogen atom, compared to the 2-(4-phenyl-2-pyrimidinyl) group in the target compound, showcase the wide range of structural modifications possible within this class of compounds. []
Compound Description: This compound, with its crystal structure determined by X-ray crystallography, showcases the structural diversity achievable within the tetrahydroisoquinoline scaffold. []
Compound Description: This compound showed potential for treating urological diseases, specifically interstitial cystitis, hypersensitivity in the lower urinary tract, and prostatitis. [, ]
Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core structure with 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline, emphasizing the importance of this scaffold in medicinal chemistry. The structural differences, particularly the presence of a quinuclidine group linked through a carboxylate group at the 2-position, compared to the 2-(4-phenyl-2-pyrimidinyl) group in the target compound, highlight the diverse chemical modifications possible within this class of compounds for targeting specific biological activities. [, ]
1,2,3,4-Tetrahydroisoquinoline-7-sulfonanilides
Compound Description: This class of compounds, structurally related to 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (SK&F 29661), was synthesized and evaluated for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT). []
Relevance: These compounds and 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline core structure. The presence of a sulfonamide group at the 7-position and varying substituents on the phenyl ring in these compounds, compared to the 2-(4-phenyl-2-pyrimidinyl) group in the target compound, highlights the exploration of different substituents and their positions for modulating biological activity within the tetrahydroisoquinoline class. []
Compound Description: This class of compounds, derived from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was synthesized and characterized, demonstrating the versatility of the tetrahydroisoquinoline scaffold for generating diverse chemical entities. []
Relevance: These compounds and 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline share the common structural element of 1,2,3,4-tetrahydroisoquinoline. The key difference lies in the presence of a hydantoin or thiohydantoin ring fused to the tetrahydroisoquinoline core in these compounds, showcasing a distinct structural modification compared to the target compound. This difference highlights the exploration of various heterocyclic modifications for expanding the chemical space and potential applications of the tetrahydroisoquinoline scaffold. []
Compound Description: PDTic is a potent and selective kappa opioid receptor antagonist. []
Relevance: PDTic and 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline core structure, further demonstrating its relevance in medicinal chemistry. The key difference lies in the substituents and their positions. PDTic has a hydroxy group at the 7-position, a carboxamide group at the 3-position, and a complex substituent at the nitrogen atom, while the target compound has a 2-(4-phenyl-2-pyrimidinyl) group. This comparison highlights the structural diversity employed to achieve specific pharmacological profiles within the tetrahydroisoquinoline class. []
Compound Description: Compound 51 exhibited high affinity for the dopamine D3 receptor and a significant preference over the D2 receptor subtype. []
Relevance: This compound and 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline core structure, showcasing its relevance in medicinal chemistry, particularly in targeting dopamine receptors. The variations in the substituents, especially the acrylamide moiety linked through a butyl chain to the tetrahydroisoquinoline nitrogen in compound 51 compared to the 2-(4-phenyl-2-pyrimidinyl) group in the target, highlight the impact of substituent modifications on receptor selectivity and binding affinity. []
1,2,3,4-Tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)
Compound Description: These compounds were studied for their metabolism and tissue distribution, particularly their ability to cross the blood-brain barrier. []
Relevance: TIQ and 1MeTIQ represent the core structure of 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline, with and without a methyl group at the 1-position, respectively. The presence of the 2-(4-phenyl-2-pyrimidinyl) substituent in the target compound, compared to the unsubstituted or methyl-substituted analogues, highlights the impact of substituents on the compound's properties, including its potential to cross the blood-brain barrier and exert pharmacological effects. []
(S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt (13jE)
Compound Description: 13jE was identified as a potent and selective peroxisome proliferator-activated receptor γ (PPARγ) partial agonist and showed potential as a therapeutic agent for diabetes. []
Relevance: Both 13jE and 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline core structure, further highlighting its relevance in medicinal chemistry and its potential in treating metabolic disorders. The significant structural difference lies in the substituents. 13jE possesses a complex substituent at the 7-position, a furylacryloyl group at the 2-position, and a carboxylic acid group at the 3-position, while the target compound has a 2-(4-phenyl-2-pyrimidinyl) group. This comparison emphasizes the role of structural modifications in fine-tuning the pharmacological properties and target specificity within the tetrahydroisoquinoline class. []
Compound Description: These compounds represent a series of aminoacetylenic 1,2,3,4-tetrahydroisoquinoline derivatives investigated for their potential as signal transduction inhibitors in cancer treatment. []
Relevance: These compounds and 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline core structure, further highlighting its significance in medicinal chemistry. The presence of an aminoacetylenic side chain at the 2-position in these compounds, compared to the 2-(4-phenyl-2-pyrimidinyl) group in the target compound, showcases the structural diversity explored for targeting specific signaling pathways involved in cancer development and progression. []
Compound Description: This compound represents a specific tetrahydroisoquinoline derivative with a defined stereochemistry. The compound's structure features various substituents, including methoxy, trifluoromethyl, and phenyl groups, demonstrating the diversity achievable within this class of compounds. []
Relevance: This compound and 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline core structure, highlighting its importance in medicinal chemistry. The presence of a complex acetamide substituent at the 2-position, methoxy groups at the 6- and 7-positions, and a trifluoromethylphenyl group attached to the tetrahydroisoquinoline ring in this compound, compared to the 2-(4-phenyl-2-pyrimidinyl) group in the target compound, illustrates the structural diversity explored for potential biological activities within this class of compounds. []
Compound Description: These compounds were synthesized as conformationally constrained analogues of nitrobenzylmercaptopurine riboside (NBMPR) and evaluated for their binding affinity to the es nucleoside transporter. []
Relevance: These compounds and 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline core structure, highlighting its significance in medicinal chemistry. The presence of a purine riboside moiety linked to the tetrahydroisoquinoline nitrogen and a nitro group at different positions in these compounds, compared to the 2-(4-phenyl-2-pyrimidinyl) group in the target compound, demonstrates the structural modifications explored for achieving selective binding to specific biological targets. []
Compound Description: Four stereoisomers of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, a compound implicated in Parkinson's disease, were synthesized and characterized. []
Relevance: These stereoisomers, along with 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline, belong to the 1,2,3,4-tetrahydroisoquinoline family of compounds. The presence of methyl groups at the 1- and 3-positions in these isomers, compared to the 2-(4-phenyl-2-pyrimidinyl) substituent in the target compound, highlights the impact of substituents on the biological activity and potential toxicity of tetrahydroisoquinoline derivatives. []
3,4-Methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives
Compound Description: This compound represents a doubly constrained nonproteinogenic amino acid derivative. The synthesis and conformational analysis of this compound and its derivatives were explored, demonstrating the versatility of the tetrahydroisoquinoline scaffold for developing novel amino acid analogues. []
Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core structure with 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the presence of a cyclopropane ring (methano bridge) fused to the 3- and 4-positions and a carboxylic acid group at the 3-position in this compound, compared to the 2-(4-phenyl-2-pyrimidinyl) substituent in the target compound. This difference showcases the diverse structural modifications achievable within the tetrahydroisoquinoline framework for exploring new chemical and biological properties. []
Compound Description: Compound 11 exhibited potent inhibitory activity against monoacylglycerol acyltransferase 2 (MGAT2) and showed promise as an orally active MGAT2 inhibitor for potential therapeutic applications. []
Relevance: Compound 11 and 2-(4-phenyl-2-pyrimidinyl)-1,2,3,4-tetrahydroisoquinoline share the 1,2,3,4-tetrahydroisoquinoline core structure, highlighting its relevance in medicinal chemistry and its potential in developing therapeutic agents. The significant structural difference lies in the substituents. Compound 11 incorporates a sulfonamide group at the 6-position and a complex substituent at the 2-position, while the target compound has a 2-(4-phenyl-2-pyrimidinyl) group. This comparison emphasizes the role of structural modifications in achieving selective inhibition of specific enzymes and exploring their therapeutic potential. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.